Enhanced Lipophilicity vs. 4-Methoxy Analog
The difluoromethoxy group confers significantly higher lipophilicity compared to a standard methoxy substituent, a key driver for membrane permeability and pharmacokinetics. While experimental LogP for 4-(difluoromethoxy)isoquinoline is not widely reported, class-level data for positional isomers and structural analogs confirm a predictable increase in LogP relative to the methoxy analog. For reference, 4-methoxyisoquinoline has a reported LogP of approximately 1.59, whereas the closely related 3-(difluoromethoxy)isoquinoline exhibits a LogP of 2.84, representing a >1.2 Log unit increase. This difference is consistent with the known property that the difluoromethoxy group is more lipophilic than a methoxy group. [1]
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted ~2.8 (inferred from 3-isomer data [2]) |
| Comparator Or Baseline | 4-Methoxyisoquinoline, LogP = 1.59 |
| Quantified Difference | Estimated increase of >1.2 LogP units |
| Conditions | Calculated/predicted LogP values based on atom-additive methods. |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability, a critical parameter for achieving oral bioavailability and cellular target engagement in drug discovery programs.
- [1] Chembase. 4-methoxyisoquinoline. Log P: 1.5873789. Accessed 2026. View Source
- [2] Chemsrc. 3-(Difluoromethoxy)isoquinoline. CAS: 1261770-41-5. LogP: 2.83620. Accessed 2026. View Source
